3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone
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Overview
Description
3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone is an organic compound characterized by the presence of a chloro group, a dimethylphenyl group, and a fluoropropiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,3-dimethylbenzene with 4’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety. The use of automated reactors and precise control of reaction parameters are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluorobutyrophenone
- 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoroacetophenone
Uniqueness
3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-16(19)15(18)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHVEAYSSLUIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644639 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-95-5 |
Source
|
Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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